Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride
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Overview
Description
TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by functional group modifications to introduce the tert-butyl, amino, and methyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.
Reduction: Reduction of the spirocyclic core to form more saturated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce more saturated spirocyclic compounds.
Scientific Research Applications
TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATE
- TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL
Uniqueness
TERT-BUTYL3-AMINO-7-METHYL-2,3-DIHYDROSPIRO[INDENE-1,4’-PIPERIDINE]-1’-CARBOXYLATEHCL is unique due to its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H29ClN2O2 |
---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
tert-butyl 1-amino-4-methylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-13-6-5-7-14-15(20)12-19(16(13)14)8-10-21(11-9-19)17(22)23-18(2,3)4;/h5-7,15H,8-12,20H2,1-4H3;1H |
InChI Key |
IZYFBOQNICIISB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
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